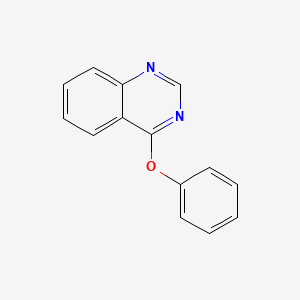
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride
概要
説明
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride is an organic cation that is phenothiazin-5-ium substituted by amino and dimethylamino groups at positions 3 and 7, respectively. This compound is part of the phenazine family, which is known for its diverse range of biological properties and significant applications in both medicinal and industrial fields .
作用機序
Target of Action
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride, also known as RHODULINE VIOLET, is an organic cation Similar compounds, such as phenothiazinium dyes, have been used as cytotoxicity markers in cisplatin-treated cells , suggesting that they may interact with cellular components involved in cell viability and death.
Mode of Action
It is known that phenothiazinium dyes can interact with dna, causing disruption, mutation, or inhibition of dna replication . A photodynamic action of these dyes, mediated by a free-radical mechanism, has also been described . This suggests that RHODULINE VIOLET may interact with its targets in a similar manner, leading to changes in cellular function or viability.
準備方法
The synthesis of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride can be achieved through oxidative cyclization. One method involves the use of potassium permanganate as an oxidant to synthesize phenylphenazin-5-ium chlorides via sequential aniline arylation . The reaction conditions include a temperature of 95°C, pH 4.5, and a reaction time of 8 hours. The yields of the product range from 42.5% to 75.8%, depending on the electrophilic ability of different substituted groups . This route is considered simple, economic, efficient, and environmentally friendly .
化学反応の分析
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using potassium permanganate.
Substitution: The amino and dimethylamino groups at positions 3 and 7 can participate in substitution reactions.
Common reagents used in these reactions include potassium permanganate for oxidation and various substituted toluidines for substitution reactions . The major products formed from these reactions are phenylphenazin-5-ium chlorides .
科学的研究の応用
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride has a wide range of scientific research applications, including:
Histological Dye: The chloride salt form, azure A, is used as a histological dye.
Antioxidant: It is known for its antioxidant properties.
Neuroprotectant: The compound has neuroprotective effects.
類似化合物との比較
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride can be compared with other phenothiazinium dyes such as methylene blue, new methylene blue, toluidine blue O, and dimethylmethylene blue . These compounds share similar properties and applications, such as being used as cytotoxicity indicators and redox indicators . this compound is unique in its specific substitution pattern and its use as a histological dye .
特性
IUPAC Name |
8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4.ClH/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;/h4-13,22H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFPPYWLUIIXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16508-73-9 | |
| Record name | Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16508-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodulin violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016508739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)


![5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3048271.png)



![6-Fluorobenzo[h]quinoline](/img/structure/B3048281.png)






